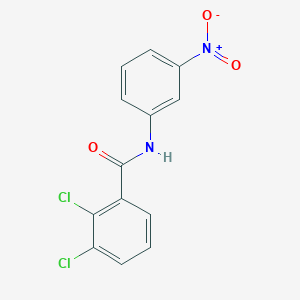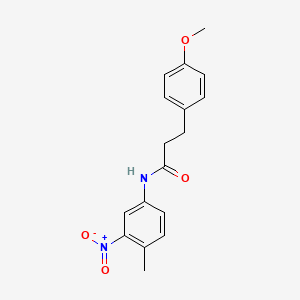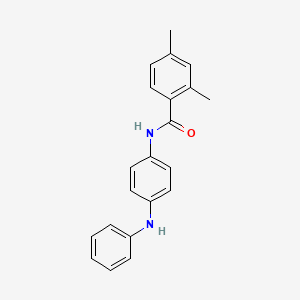![molecular formula C17H23NO B5715835 N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide, commonly known as CYT387, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in the treatment of several diseases, including myeloproliferative neoplasms, arthritis, and inflammatory bowel disease. The purpose of
Mécanisme D'action
The mechanism of action of CYT387 involves the inhibition of Janus kinase (JAK) enzymes. JAK enzymes play a key role in the signaling pathways that regulate cell growth and differentiation. By inhibiting JAK enzymes, CYT387 prevents the abnormal growth and proliferation of blood cells and reduces inflammation in the joints and digestive tract.
Biochemical and Physiological Effects:
CYT387 has several biochemical and physiological effects that contribute to its therapeutic potential. In addition to inhibiting JAK enzymes, CYT387 also activates the signal transducer and activator of transcription (STAT) pathway, which plays a key role in regulating immune responses and inflammation. CYT387 has also been shown to increase the production of red blood cells and improve the function of bone marrow cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CYT387 for lab experiments is its specificity for JAK enzymes. This allows researchers to study the effects of JAK inhibition on various cellular processes without interfering with other signaling pathways. However, one limitation of CYT387 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CYT387. One area of interest is the development of new formulations of CYT387 with improved solubility and bioavailability. Another area of research is the identification of new therapeutic applications for CYT387, such as the treatment of autoimmune diseases and cancer. Finally, further studies are needed to fully understand the mechanism of action of CYT387 and its potential side effects in humans.
Conclusion:
In conclusion, CYT387 is a promising small molecule inhibitor that has shown potential for the treatment of several diseases. Its specificity for JAK enzymes and ability to reduce inflammation make it an attractive candidate for further research. While there are limitations to its use in lab experiments, the future directions for research on CYT387 are numerous and offer exciting possibilities for the development of new therapies.
Méthodes De Synthèse
The synthesis of CYT387 involves several steps, including the reaction of 2,4-dimethylbenzoyl chloride with 2-(1-cyclohexen-1-yl)ethylamine to form the intermediate product, which is then treated with hydrochloric acid to yield the final product. The purity and yield of CYT387 can be improved by using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
CYT387 has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising areas of research is the treatment of myeloproliferative neoplasms, a group of blood disorders characterized by the overproduction of blood cells. CYT387 has been shown to inhibit the growth of abnormal blood cells and improve the symptoms of these diseases.
In addition, CYT387 has also been studied for its potential use in the treatment of arthritis and inflammatory bowel disease. These diseases are characterized by inflammation in the joints and digestive tract, respectively. CYT387 has been shown to reduce inflammation and improve symptoms in animal models of these diseases.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13-8-9-16(14(2)12-13)17(19)18-11-10-15-6-4-3-5-7-15/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMANJZKEBMPWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)


![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)


![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)





